molecular formula C10H18O2 B12766303 (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol CAS No. 22628-11-1

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

Katalognummer: B12766303
CAS-Nummer: 22628-11-1
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: BCTBAGTXFYWYMW-WCBMZHEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is an organic compound with a unique structure characterized by the presence of an oxane ring, an ethenyl group, and multiple methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol typically involves the use of specific starting materials and reaction conditions. One common method involves the use of a precursor molecule that undergoes a series of chemical reactions, including cyclization and functional group modifications, to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The ethenyl and methyl groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism by which (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, or influencing cellular processes. The exact mechanism can vary depending on the context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S,6S)-3,6-bis(carbamoylmethyl)piperazine-2,5-dione: Another compound with a similar stereochemistry but different functional groups.

    (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione: Shares the oxane ring structure but differs in the substituents attached to the ring.

Uniqueness

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

22628-11-1

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1

InChI-Schlüssel

BCTBAGTXFYWYMW-WCBMZHEXSA-N

Isomerische SMILES

C[C@]1(CC[C@@H](C(O1)(C)C)O)C=C

Kanonische SMILES

CC1(C(CCC(O1)(C)C=C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.